molecular formula C16H22O2 B1456565 Ethyl 2-(4-phenylcyclohexyl)acetate CAS No. 411238-92-1

Ethyl 2-(4-phenylcyclohexyl)acetate

Cat. No. B1456565
CAS RN: 411238-92-1
M. Wt: 246.34 g/mol
InChI Key: NQKKTEIOHKETAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-phenylcyclohexyl)acetate is C16H22O2 . It has a molecular weight of 246.34 g/mol. The InChI code for this compound is 1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3/t13-,15- .


Physical And Chemical Properties Analysis

Ethyl 2-(4-phenylcyclohexyl)acetate has a molecular weight of 246.34500 . It is a colorless to slightly yellow liquid. More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Safety and Hazards

Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

Mechanism of Action

properties

IUPAC Name

ethyl 2-(4-phenylcyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKTEIOHKETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720835
Record name Ethyl (4-phenylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-phenylcyclohexyl)acetate

CAS RN

411238-92-1
Record name Ethyl (4-phenylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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